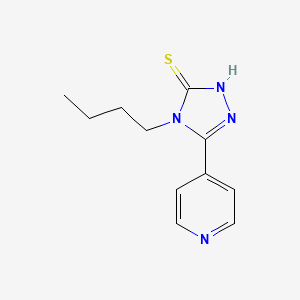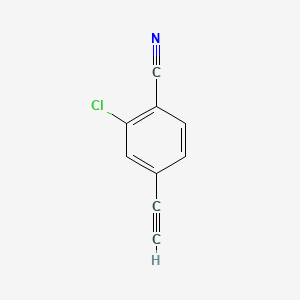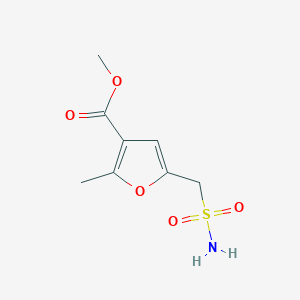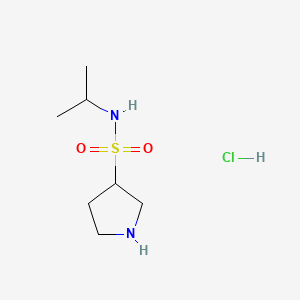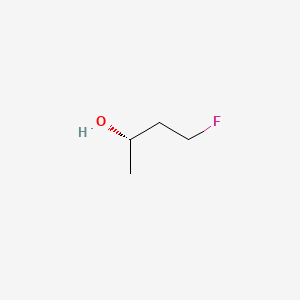
(2S)-4-fluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-fluorobutan-2-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the fourth carbon of a butanol backbone, with the hydroxyl group (-OH) attached to the second carbon in the (S)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-fluorobutan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of 4-fluorobutan-2-one using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in the formation of the desired (2S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enantioselective reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-fluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluorobutan-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-fluorobutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxybutan-2-ol.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: 4-fluorobutan-2-one.
Reduction: 4-fluorobutan-2-amine.
Substitution: 4-hydroxybutan-2-ol or other substituted derivatives.
Scientific Research Applications
Chemistry: (2S)-4-fluorobutan-2-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective synthesis methods.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (2S)-4-fluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(2R)-4-fluorobutan-2-ol: The enantiomer of (2S)-4-fluorobutan-2-ol, with similar chemical properties but different biological activities due to its opposite stereochemistry.
4-fluorobutan-2-one: The oxidized form of this compound, lacking the hydroxyl group.
4-hydroxybutan-2-ol: The non-fluorinated analog of this compound, with different reactivity and applications.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H9FO |
|---|---|
Molecular Weight |
92.11 g/mol |
IUPAC Name |
(2S)-4-fluorobutan-2-ol |
InChI |
InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
PEAJLEGVRQOZNV-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCF)O |
Canonical SMILES |
CC(CCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


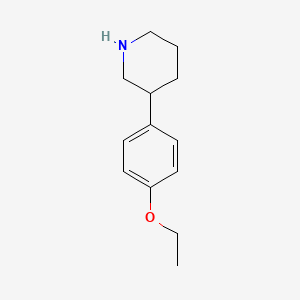
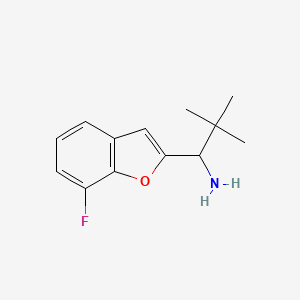
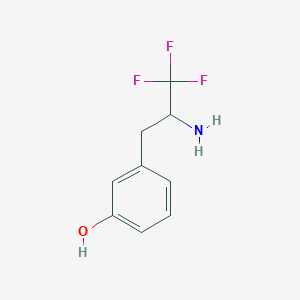
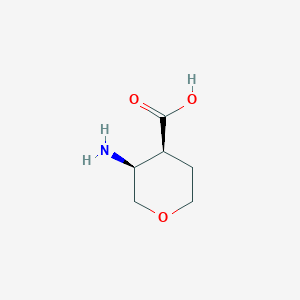
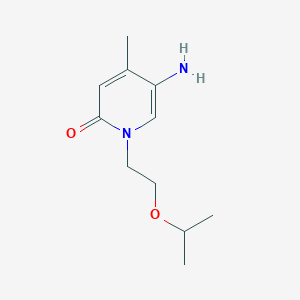
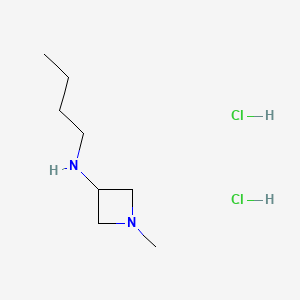
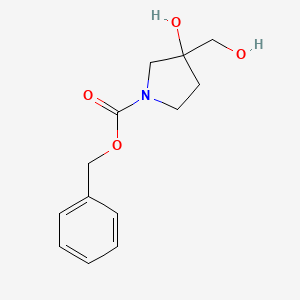
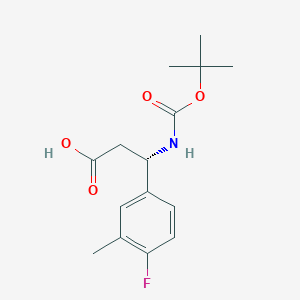
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
